Cyanidin-3-rutinoside

Description

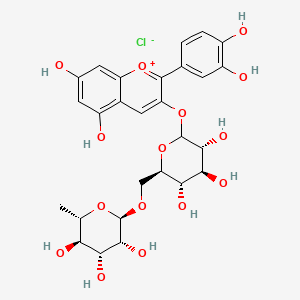

Structure

2D Structure

Properties

Molecular Formula |

C27H31ClO15 |

|---|---|

Molecular Weight |

631 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27?;/m0./s1 |

InChI Key |

ADZHXBNWNZIHIX-IGIRAXBLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Synonyms |

cyanidin 3-rutinoside cyanidin-3-rutinoside |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Cyanidin-3-rutinoside

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Cyanidin-3-rutinoside

This compound, also known as antirrhinin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many plants.[1] As a glycoside of cyanidin (B77932), it consists of a cyanidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety. This compound is of significant interest to the scientific community due to its potent antioxidant properties and potential therapeutic applications.[2][3][4] Research has indicated its involvement in various biological activities, including anti-inflammatory, anti-diabetic, and cardioprotective effects.[5] Furthermore, studies have explored its role in selectively inducing apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.[2][3] This guide provides an in-depth overview of the primary natural sources of this compound, quantitative data, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Natural Sources and Quantitative Analysis

This compound is widely distributed in a variety of fruits, particularly in berries and dark-colored fruits.[1][5] The concentration of this anthocyanin can vary significantly depending on the species, cultivar, ripening stage, and growing conditions. The highest concentrations are typically found in the skin and seeds of fruits.[1]

Data Presentation: this compound Content in Various Foods

The following table summarizes the quantitative data for this compound content in several notable natural sources. This data, compiled from various studies, is presented to facilitate comparison for research and development purposes.

| Food Source | Mean Content (mg/100 g Fresh Weight) | Range of Content (mg/100 g FW) | Standard Deviation | Notes | References |

| Blackcurrant (Ribes nigrum) | 160.78 | - | - | A dominant anthocyanin, comprising 26.4–40.6% of total anthocyanins. | [6][7] |

| Sweet Cherry (Prunus avium) | 143.27 | - | - | A major anthocyanin in sweet cherries. | [6][7] |

| Black Olive (Olea europaea) | 72.35 | 0.00 - 320.57 | 86.90 | High variability observed. | [6][8] |

| Plum (Prunus domestica) | 33.85 | - | - | [6] | |

| Blackberry (Rubus fruticosus) | 8.86 | 1.34 - 13.81 | 5.03 | [6][8] | |

| Sour Cherry (Prunus cerasus) | 6.98 | - | - | [6] | |

| Black Elderberry (Sambucus nigra) | 5.83 | 5.83 | 0.00 | [6][8] | |

| Red Raspberry (Rubus idaeus) | 5.20 | - | - | [6] | |

| Black Raspberry (Rubus occidentalis) | - | - | - | A primary anthocyanin, comprising 24-40% of total anthocyanins. | [4][9] |

| Redcurrant (Ribes rubrum) | 2.10 | - | - | [6] | |

| Gooseberry (Ribes uva-crispa) | 2.03 | - | - | [6] | |

| Cloudberry (Rubus chamaemorus) | 1.86 | - | - | [6] | |

| Mulberry (Morus nigra) | - | - | - | A known source, often studied for its cyanidin glycosides. | [5][10] |

Experimental Protocols: Extraction and Quantification

Accurate analysis of this compound requires robust and validated experimental methods. This section details common protocols for its extraction from plant matrices and subsequent quantification.

General Extraction Workflow

The extraction of anthocyanins is a critical step that influences the final quantitative results. The general workflow involves solid-liquid extraction, followed by purification and concentration.

Protocol 1: Acidified Methanol Extraction from Black Rice

This protocol is adapted from a method used for extracting anthocyanins from black rice.[11]

-

Sample Preparation: Purchase or harvest fresh plant material. If necessary, freeze-dry the material to preserve anthocyanin content. Grind the material (e.g., 30 grams of black rice) into a fine powder.[11]

-

Extraction Solvent: Prepare an extraction solvent of methanol acidified with 1.0 N HCl (volume ratio 85:15).[11] The acidic conditions are crucial for stabilizing the anthocyanins in their colored flavylium (B80283) cation form.[12]

-

Extraction: Mix the powdered sample with 200 mL of the acidified methanol solvent. Sonicate the mixture for 15 minutes to facilitate cell wall disruption and solvent penetration.[11]

-

Separation: Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C. Decant the supernatant into a clean flask.[11]

-

Re-extraction: To maximize yield, repeat the extraction process on the remaining pellet with an additional 200 mL of solvent, followed by sonication and centrifugation.[11]

-

Concentration: Combine the supernatants from both extractions. Reduce the total volume to approximately 25 mL using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.[11]

-

Storage: Store the concentrated extract at -20°C or below in the dark prior to analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the simultaneous separation and quantification of Cyanidin-3-glucoside and this compound in mulberry fruit.[13]

-

Instrumentation: Utilize an HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometry (MS) detector.[13][14]

-

Chromatographic Column: Employ a C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size).[13]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.5% formic acid.

-

Mobile Phase B: Acetonitrile with 0.5% formic acid. The use of formic acid helps to maintain an acidic pH, improving peak shape and resolution for anthocyanins.[13]

-

-

Elution Gradient: Apply a gradient elution program to separate the compounds of interest. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: Set the flow rate to 1.0 mL/min.[13]

-

Detection: Monitor the elution profile at a wavelength of 520 nm, which is the characteristic absorbance maximum for cyanidin-based anthocyanins.[13][15]

-

Quantification:

-

Prepare a series of standard solutions of pure this compound (e.g., in the range of 15 to 500 µg/mL).[13]

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract. Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, with recent research focusing on its pro-oxidant and apoptotic activities in cancer cells and its role in metabolic regulation.

Induction of Apoptosis in Leukemic Cells

While known as an antioxidant, this compound can paradoxically induce oxidative stress and apoptosis in certain cancer cells, such as the HL-60 human leukemia cell line.[2][3] This selective cytotoxicity is a promising avenue for therapeutic development.

The proposed signaling pathway is as follows:

-

This compound treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[2][3]

-

The increase in ROS activates stress-related signaling cascades, specifically the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[2][3]

-

Activation of p38 MAPK and JNK contributes to cell death by upregulating the pro-apoptotic Bcl-2 family protein, Bim.[2][3]

-

Bim translocates to the mitochondria, disrupting the mitochondrial outer membrane and leading to the release of pro-apoptotic factors like cytochrome c, which ultimately triggers caspase activation and apoptosis.[2]

-

Importantly, this pro-oxidant effect was not observed in normal human peripheral blood mononuclear cells, highlighting the compound's selective action against leukemic cells.[2][3]

Inhibition of Lipid Digestion and Absorption

This compound has been shown to act as a natural inhibitor of intestinal lipid digestion and absorption, suggesting its potential in managing dyslipidemia.[5]

The key mechanisms identified include:

-

Enzyme Inhibition: It acts as a mixed-type competitive inhibitor of pancreatic lipase, a key enzyme for digesting dietary fats. It also shows inhibitory effects on pancreatic cholesterol esterase.[5]

-

Micelle Formation: The compound inhibits the formation of cholesterol micelles, which are essential for the absorption of dietary cholesterol.[5]

-

Bile Acid Binding: this compound can bind to primary and secondary bile acids, further disrupting the lipid absorption process.[5]

-

Gene Expression: In Caco-2 intestinal cells, it significantly reduces cholesterol uptake and suppresses the mRNA expression of Niemann-Pick C1-Like 1 (NPC1L1), a critical transporter for cholesterol absorption.[5]

References

- 1. Cyanidin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.microbiomeprescription.com [food.microbiomeprescription.com]

- 7. researchgate.net [researchgate.net]

- 8. Showing all foods in which the polyphenol Cyanidin 3-O-rutinoside is found - Phenol-Explorer [phenol-explorer.eu]

- 9. researchgate.net [researchgate.net]

- 10. Absorption and metabolism of cyanidin-3-glucoside and this compound extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. advion.com [advion.com]

- 12. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to the Biosynthesis of Cyanidin-3-rutinoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of cyanidin-3-rutinoside, a prominent anthocyanin responsible for the red, purple, and blue pigmentation in many plants. This guide details the enzymatic steps, regulatory mechanisms, and established experimental protocols for its study and quantification.

Introduction to this compound

This compound, also known as keracyanin, is a water-soluble flavonoid pigment found in a wide variety of fruits, flowers, and vegetables, including berries, cherries, and red cabbage.[1] As an anthocyanin, it consists of the aglycone cyanidin (B77932) linked to the disaccharide rutinose (rhamnose and glucose).[2] Beyond its role as a plant pigment, this compound is of significant interest to researchers due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and cardioprotective effects.[3] Understanding its biosynthesis is crucial for applications in agriculture, food science, and pharmacology.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway is highly conserved across many plant species.[4]

The biosynthesis can be broadly divided into three stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from phenylalanine.

-

Flavonoid Biosynthesis (Early Stage): Formation of the dihydroflavonol, dihydroquercetin.

-

Anthocyanin-Specific Pathway (Late Stage): Conversion of dihydroquercetin to cyanidin and subsequent glycosylation to form this compound.

The key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Synthase (ANS), and two specific UDP-dependent glycosyltransferases (UGTs).[4][5][6]

Diagram of the Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from p-Coumaroyl-CoA.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following table summarizes known concentrations of this compound in various plant sources.

| Plant Source | Tissue | This compound Content | Reference |

| Açaí (Euterpe oleracea) | Freeze-dried pulp | 58.73 ± 0.22 mg/100 g | [7] |

| Mulberry (Morus) | Fruit | 14.3 mg from 1.5 g crude extract | [8] |

| Michelia crassipes | Tepals | 1.89 - 10.83 mg/g FW | [9] |

| Black Raspberry | Fruit | High concentration (specific value varies) | [3] |

Note: FW = Fresh Weight. Data on the specific enzyme kinetics (Km, Vmax) for the final glycosylation steps are limited and highly species-dependent.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and gene expression analysis relevant to the this compound pathway.

Extraction and Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of anthocyanins.[9]

A. Extraction Protocol

-

Sample Preparation: Homogenize 0.2 g of fresh or freeze-dried plant tissue into a fine powder, often under liquid nitrogen to prevent degradation.[10]

-

Solvent Extraction: Add an appropriate volume of extraction solvent. A common solvent is methanol (B129727) containing a small percentage of acid (e.g., 0.5% formic acid or 1% HCl) to maintain anthocyanin stability.[8]

-

Incubation & Centrifugation: Vortex the mixture and incubate (e.g., overnight at 4°C in the dark). Centrifuge the sample (e.g., 6000 x g for 15 minutes) to pellet cell debris.[11]

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[11]

B. HPLC-PDA Method This protocol is adapted from methods used for mulberry fruit analysis.[8]

-

Instrumentation: HPLC system with a Photodiode Array Detector (PDA) or UV-Vis detector.[1][8]

-

Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[8]

-

Mobile Phase A: Water with 0.5% formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.[8]

-

Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.[8]

-

Quantification: Create a calibration curve using a pure this compound standard at various concentrations (e.g., 15-500 µg/mL).[8] The concentration in the sample is determined by comparing its peak area to the standard curve.

Diagram of HPLC Analysis Workflow

Caption: General workflow for anthocyanin extraction and HPLC quantification.

Enzyme Activity Assays

Enzyme-linked immunosorbent assay (ELISA) kits are commercially available for many key enzymes in the pathway. A general protocol is provided below.[13]

-

Protein Extraction: Grind 0.5 g of plant tissue in liquid nitrogen and add 4.5 mL of phosphate-buffered saline (PBS, pH 7.4).[13]

-

Centrifugation: Centrifuge the homogenate at 5000 rpm for 15 min at 4°C.[13]

-

Supernatant Collection: The supernatant contains the crude protein extract for the assay.

-

ELISA Protocol:

-

Add sample diluent and the protein extract to the microplate wells.

-

Add HRP-conjugate reagent to each well, seal, and incubate for 60 min at 37°C.[13]

-

Wash the plate five times with the provided washing solution.

-

Add chromogen solutions A and B, and incubate in the dark for 15 min at 37°C.[13]

-

Add the stop solution to terminate the reaction.

-

Measurement: Read the optical density at 450 nm in a microplate reader.[13] The enzyme activity is proportional to the color intensity and is calculated based on standards provided with the kit.

-

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.[14]

A. RNA Extraction and cDNA Synthesis

-

Total RNA Isolation: Extract total RNA from ~100 mg of plant tissue using a suitable kit or a method like TRIZOL.[14] Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.[14]

B. qRT-PCR Protocol

-

Primer Design: Design specific primers for the target genes (e.g., CHS, DFR, ANS, UFGT) and a stable reference (housekeeping) gene (e.g., Actin, UBC).[15]

-

Reaction Mix: Prepare the qRT-PCR reaction mix, typically containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.[16]

-

Thermocycling Conditions: A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[16][17]

-

Initial Denaturation: 95°C for 30 s.

-

Cycling (40x):

-

Denaturation: 95°C for 5-15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[17]

Diagram of qRT-PCR Analysis Workflow

Caption: Workflow for gene expression analysis using qRT-PCR.

Regulation of the Pathway

The biosynthesis of this compound is transcriptionally regulated by a conserved complex of transcription factors known as the MBW complex.[4][17] This complex consists of proteins from three families:

-

R2R3-MYB

-

basic Helix-Loop-Helix (bHLH)

-

WD40-repeat proteins

This complex binds to the promoters of the "late" biosynthetic genes (e.g., DFR, ANS, UFGT), coordinating their expression in response to developmental cues (like fruit ripening) and environmental stimuli (such as light and temperature).[4][17] Understanding this regulatory layer is key to manipulating anthocyanin production in plants.

Conclusion

The biosynthesis of this compound is a well-defined pathway that is fundamental to plant biology and of increasing interest for its applications in human health. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this important metabolite, measure the activity of its biosynthetic enzymes, and analyze the expression of the underlying genes. Further research into the species-specific kinetics of the terminal glycosyltransferases will enhance our ability to engineer plants with improved nutritional and aesthetic qualities.

References

- 1. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathway-based analysis of anthocyanin diversity in diploid potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 9. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of total anthocyanin [bio-protocol.org]

- 11. 2.4. Analysis of Individual Anthocyanins [bio-protocol.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. 4.6. Measurement of Anthocyanin Biosynthesis-Related Enzymes Activity [bio-protocol.org]

- 14. Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments [mdpi.com]

- 15. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Omics Analysis Unveils the Pathway Involved in the Anthocyanin Biosynthesis in Tomato Seedling and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cyanidin-3-rutinoside.

An In-depth Technical Guide to Cyanidin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as keracyanin, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including black raspberries, blackberries, and sweet cherries.[1] As a member of the flavonoid family of polyphenols, it is responsible for the red, purple, and blue hues of many plants.[2] Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its diverse pharmacological properties. These include potent antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a glycoside of cyanidin (B77932), where the cyanidin aglycone is attached to a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the C-3 position.[7] The presence of the sugar moiety enhances its water solubility and stability compared to the aglycone.

The chemical structure consists of a C6-C3-C6 backbone characteristic of flavonoids, with hydroxyl groups at the 3, 4', 5, and 7 positions. The positive charge on the oxygen atom of the C-ring is a defining feature of anthocyanins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Systematic Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromenylium | [1] |

| Common Names | Keracyanin, Cyanidin 3-rhamnoglucoside | [7][8] |

| Molecular Formula | C₂₇H₃₁O₁₅⁺ (cation) | [7][9] |

| Molecular Weight | 595.52 g/mol | [9] |

| Appearance | Dark red/purple powder | [8] |

| Solubility | Soluble in water and alcohol. | |

| Stability | Sensitive to temperatures >40°C, hydrolysis, and hydrogenation.[8] Should be stored in the dark at low temperatures (< -5°C).[8] | [8] |

Spectroscopic Data

The spectroscopic characteristics of this compound are crucial for its identification and quantification.

| Spectroscopic Data | Values | References |

| UV-Vis (λmax) | ~520 nm (in acidic methanol) | [8][10][11] |

| ¹H NMR (600 MHz, CD₃OD) | δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86(m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H) | [12] |

| ¹³C NMR (150 MHz, CD₃OD) | δ 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2 | [12][13] |

| ESI-LC/MS/MS | [M]⁺ at m/z 595.166295, MS/MS fragment at m/z 302.9 | [12][13] |

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Antioxidant and Pro-oxidant Activity

While generally known for its antioxidant properties through the scavenging of reactive oxygen species (ROS), this compound can also exhibit pro-oxidant effects, particularly in cancer cells.[3][4][6] In normal cells, it functions as a potent antioxidant.[14][15] However, in leukemic cells, it has been shown to induce the accumulation of peroxides, leading to oxidative stress-mediated apoptosis.[3][4][16]

Anti-Cancer Activity

This compound selectively induces apoptosis in leukemia cells without significant toxicity to normal peripheral blood mononuclear cells.[3][4] The mechanism involves the generation of ROS, which in turn activates the p38 MAPK and JNK signaling pathways.[3][4][16] This leads to the activation of the pro-apoptotic Bcl-2 family protein Bim, triggering the mitochondrial pathway of apoptosis.[3][4]

Caption: Apoptotic pathway induced by this compound in leukemia cells.

Anti-Diabetic Activity

This compound has demonstrated potential in managing hyperglycemia. It acts as an inhibitor of key carbohydrate-digesting enzymes, namely pancreatic α-amylase and intestinal α-glucosidase, thereby delaying postprandial glucose absorption.[5][6][17] Furthermore, it can enhance glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway, leading to increased GLUT4 expression.[5]

References

- 1. Showing Compound Cyanidin 3-rutinoside (FDB007049) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates methylglyoxal-induced protein glycation and DNA damage via carbonyl trapping ability and scavenging reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keracyanin cation | C27H31O15+ | CID 441674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biolink.no [biolink.no]

- 9. Showing dietary polyphenol Cyanidin 3-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]

- 10. scispace.com [scispace.com]

- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyanidin-3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic data of Cyanidin-3-rutinoside. The information is presented to support research, quality control, and drug development activities involving this prominent anthocyanin.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption maxima (λmax) of this compound are sensitive to pH and solvent, a characteristic feature of the flavylium (B80283) cation and its various structural forms.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of this compound typically exhibits two main absorption bands: one in the visible region between 510-530 nm, responsible for its red-purple color, and another in the UV region around 280 nm.

| Solvent/pH Condition | λmax (Visible) (nm) | λmax (UV) (nm) | Reference |

| Acidic Methanol (B129727) (0.1% HCl) | ~520 | ~280 | [1] |

| pH 1.0 Buffer | 513 | 281 | [2] |

| Bidentate Mononuclear Adsorption on TiO2 | 521 | - | |

| Bidentate Binuclear Adsorption on TiO2 | 519 | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum is characterized by the vibrations of its hydroxyl, aromatic, and glycosidic moieties. While a definitive spectrum for the pure compound is not widely published, the following table summarizes the characteristic absorption bands observed in cyanidin (B77932) glycosides and related flavonoids.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups | [3] |

| ~2930 | C-H stretching | Aliphatic (sugar moiety) | [3] |

| ~1640 | C=C stretching | Aromatic rings | [2] |

| ~1610 | C=O stretching | Carbonyl group (pyran ring) | [4] |

| ~1520 | C=C stretching | Aromatic rings | [5] |

| ~1450 | C-H bending | Aliphatic (sugar moiety) | [6] |

| ~1340 | O-H bending | Phenolic hydroxyl groups | [3] |

| ~1285 | C-O stretching | Aryl ether | |

| ~1070 | C-O stretching | Glycosidic linkage (C-O-C) | [4] |

Experimental Protocols

The following are detailed methodologies for obtaining UV-Vis and IR spectra of this compound.

UV-Vis Spectroscopy: pH Differential Method

This is the standard AOAC (Association of Official Analytical Chemists) method for the quantification of total monomeric anthocyanins.

-

Preparation of Buffers:

-

pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in 980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl. Make up the final volume to 1 L with distilled water.

-

pH 4.5 Buffer: 0.4 M Sodium Acetate (B1210297) (CH₃COONa). Dissolve 54.43 g of sodium acetate trihydrate in 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Make up the final volume to 1 L with distilled water.

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound or an extract containing it.

-

Dissolve the sample in a small amount of methanol before diluting with the buffers to ensure complete dissolution.

-

Prepare two aliquots of the sample at the same concentration. Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at the visible maximum is within the linear range of the spectrophotometer (typically < 1.2 AU).

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Use distilled water as the blank to zero the instrument.

-

Measure the absorbance of each diluted sample at the wavelength of maximum absorbance in the visible range (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze).

-

Record the absorbance values for both the pH 1.0 and pH 4.5 samples.

-

-

Calculation of Monomeric Anthocyanin Concentration:

-

The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5

-

The concentration of monomeric anthocyanins, expressed as this compound equivalents (mg/L), is calculated using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

-

MW = Molecular Weight of this compound (595.5 g/mol )

-

DF = Dilution Factor

-

ε = Molar absorptivity of this compound (typically around 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside, a closely related compound)[7]

-

l = Path length of the cuvette (typically 1 cm)

-

1000 = Factor to convert g to mg

-

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free cloth.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction and label the significant peaks.

-

-

Cleaning:

-

After the measurement, retract the press arm, and carefully remove the sample from the ATR crystal.

-

Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Near-Infrared Spectroscopy as a Rapid Screening Method for the Determination of Total Anthocyanin Content in Sambucus Fructus - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Anthocyanin Chemistry: The Discovery and Initial Isolation of Cyanidin-3-rutinoside

A deep dive into the foundational research that first brought Cyanidin-3-rutinoside, a prominent anthocyanin, to light for the scientific community. This technical guide explores the historical context, initial isolation protocols, and early characterization methods that paved the way for modern natural product chemistry.

Introduction

This compound, also known by its trivial name keracyanin, is a widespread anthocyanin responsible for the vibrant red, purple, and blue hues in numerous fruits and flowers. Its discovery and initial isolation represent a significant milestone in the field of natural product chemistry, occurring in an era that predates modern chromatographic and spectroscopic techniques. This guide provides a detailed account of the pioneering work, primarily attributed to the laboratory of Nobel laureate Richard Willstätter, which led to the first scientific description of this important phytochemical. For researchers and professionals in drug development, understanding the historical methods of isolation and characterization offers a unique perspective on the evolution of the field and the fundamental chemistry of this class of compounds.

The Historical Context: Unraveling the Chemistry of Floral Pigments

The early 20th century was a period of intense investigation into the chemical nature of plant pigments. At the forefront of this research was German chemist Richard Willstätter, who was awarded the Nobel Prize in Chemistry in 1915 for his work on plant pigments, including chlorophylls (B1240455) and anthocyanins. His systematic approach involved the isolation of these compounds in a pure, crystalline form, which was a significant challenge at the time.

The pivotal work that led to the first isolation of what is now known as this compound was published in 1915 by Willstätter and his collaborator E. Zollinger. Their paper, "Untersuchungen über die Anthocyane. V. Über die Farbstoffe der Kirsche und der Schlehe" (Investigations on Anthocyanins. V. On the Colorants of the Cherry and the Sloe), detailed the extraction and preliminary characterization of the primary anthocyanin from sour cherries (Prunus cerasus).

Initial Isolation and Characterization: A Classical Approach

The methodologies employed by Willstätter and his contemporaries were reliant on classical chemical techniques, including solvent extraction, precipitation, and degradative analysis. The absence of modern analytical instrumentation necessitated a meticulous and often arduous process to isolate and deduce the structure of these complex glycosides.

Experimental Protocol: Isolation of "Keracyanin" from Sour Cherries (circa 1915)

The following protocol is a reconstruction based on the methodologies described in the publications of Willstätter's group for anthocyanin isolation during that period.

1. Extraction:

-

Starting Material: Fresh or preserved sour cherries (Prunus cerasus).

-

Solvent: The crushed fruit was typically macerated with a polar solvent, most commonly ethanol (B145695) or methanol, often acidified with a small amount of hydrochloric or acetic acid. The acidic conditions were crucial to stabilize the anthocyanin in its colored flavylium (B80283) cation form.

-

Procedure: The fruit pulp was repeatedly extracted with the acidified alcohol until the solvent was no longer intensely colored. The combined extracts were then filtered to remove solid plant material.

2. Purification and Precipitation:

-

Concentration: The crude alcoholic extract was concentrated under reduced pressure to a smaller volume.

-

Lead Acetate (B1210297) Precipitation: A key step in the purification process was the addition of a lead (II) acetate solution. This would precipitate tannins, pectins, and other impurities, leaving the anthocyanin in solution.

-

Removal of Excess Lead: The excess lead in the filtrate was subsequently removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitated lead sulfide.

-

Crystallization as a Salt: The purified anthocyanin solution was further concentrated. The anthocyanin was then precipitated as a crystalline salt, often by the addition of picric acid to form a picrate (B76445) salt, or by saturating the solution with hydrochloric acid to yield the chloride salt. These crystalline salts were then collected by filtration.

3. Structural Elucidation:

-

Acid Hydrolysis: The isolated crystalline anthocyanin was subjected to acid hydrolysis, typically by boiling with dilute hydrochloric acid. This cleaved the glycosidic bond, separating the sugar moiety from the aglycone (the non-sugar portion).

-

Identification of the Aglycone (Cyanidin): The aglycone, which precipitated upon hydrolysis, was identified as cyanidin (B77932) through elemental analysis and color reactions in different pH solutions. Willstätter had previously established the fundamental structure of cyanidin.

-

Identification of the Sugar Moiety (Rutinose): The aqueous solution remaining after hydrolysis contained the sugar component. Through a series of chemical tests and comparison with known sugar standards of the time, the disaccharide was identified. While the initial reports may not have definitively named it "rutinose," subsequent work confirmed its identity as a disaccharide composed of rhamnose and glucose.

Quantitative Data from Early Studies

Quantitative analysis in the early 20th century was primarily based on gravimetric methods (weighing the isolated crystalline product) and elemental analysis to determine the empirical formula.

| Parameter | Reported Value (circa 1915) | Method |

| Yield of Crystalline Salt | Not explicitly quantified in modern terms, but isolation of a crystalline product was the primary goal. | Gravimetric analysis of the precipitated salt. |

| Elemental Composition | Data would have been used to deduce the empirical formula of the aglycone and the glycoside. | Combustion analysis for Carbon and Hydrogen. |

Visualizing the Historical Workflow

The logical flow of the initial isolation and characterization of this compound can be represented as follows:

Signaling the Path Forward: From Classical Chemistry to Modern Applications

The pioneering work of Willstätter and his contemporaries laid the essential groundwork for the subsequent decades of research into anthocyanins. The confirmation of the glycosidic nature of these pigments and the development of methods for their isolation, albeit laborious, opened the door to understanding their vast structural diversity and distribution in the plant kingdom. This foundational knowledge was critical for the eventual development of modern analytical techniques like HPLC and mass spectrometry, which now allow for the rapid and precise identification and quantification of this compound and other anthocyanins. The early understanding of its chemical properties has also informed its modern applications in the food, pharmaceutical, and cosmetic industries as a natural colorant and bioactive compound with antioxidant properties.

Conclusion

The discovery and initial isolation of this compound from sour cherries by Richard Willstätter's group in the early 20th century stands as a testament to the power of classical chemical methods. Their meticulous work not only identified a new natural product but also contributed significantly to the fundamental understanding of the entire class of anthocyanin pigments. For today's researchers, this historical perspective underscores the importance of foundational chemistry in the ongoing exploration of nature's vast chemical library for the development of new therapeutics and functional ingredients.

Cyanidin-3-rutinoside in Black Raspberries: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the occurrence, analysis, and biological activities of cyanidin-3-rutinoside, a prominent anthocyanin found in black raspberries (Rubus occidentalis). This document is intended for researchers, scientists, and drug development professionals interested in the analytical chemistry and potential therapeutic applications of this compound.

Quantitative Occurrence of this compound

This compound is a major anthocyanin in black raspberries, contributing significantly to their deep pigmentation and antioxidant capacity. Its concentration can vary depending on the cultivar, fruit part, and processing methods. The following table summarizes quantitative data from various studies.

| Sample Type | Cultivar(s) | This compound Content | Other Major Anthocyanins | Reference(s) |

| Juice | 26 Seedling Populations | 24-40% of total anthocyanins | Cyanidin-3-xylosylrutinoside (49-58%) | [1] |

| Juice | 'Munger', 'Jewel', 'Mac Black' | Proportions vary; cultivars had higher proportions of this compound compared to cyanidin-3-xylosylrutinoside | Cyanidin-3-xylosylrutinoside | [2] |

| Fresh Seeds | Not Specified | ~85% of total peak area (Total anthocyanins: 78.24 ± 0.44 mg/g of seed powder) | Cyanidin-3-O-glucoside | [3] |

| Wine Seeds | Not Specified | ~85% of total peak area (Total anthocyanins: 41.61 ± 0.29 mg/g of seed powder) | Cyanidin-3-O-glucoside | [3] |

| Freeze-dried Powder | 'Jewel' | Not explicitly quantified, but used for extraction and biological studies | Not Specified | |

| Freeze-dried Powder | Not Specified | Wide range: 18.1–2,904.8 mg/100 g (total anthocyanins) | Not Specified | [4] |

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research and development. The following sections detail the common methodologies for extraction and chromatographic analysis.

Extraction of this compound from Black Raspberries

Objective: To efficiently extract anthocyanins, including this compound, from black raspberry tissues for subsequent analysis.

Materials:

-

Black raspberry samples (fresh, frozen, or freeze-dried)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or Hydrochloric acid)

-

High-purity water

-

Centrifuge

-

Sonicator (optional)

-

Vortex mixer

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation:

-

Solvent Preparation: Prepare an acidified methanol solution. Common solvents include:

-

Extraction:

-

Add the extraction solvent to the prepared sample at a specific ratio (e.g., 10 mL of solvent to 0.5 g of powder).[3]

-

For thorough extraction, the mixture can be sonicated for a period (e.g., 15 minutes) or incubated at 4°C in the dark for an extended time (e.g., 48 hours).[3][4]

-

Vortex the sample periodically during incubation to ensure proper mixing.

-

-

Clarification:

-

Centrifuge the extract at a moderate speed (e.g., 3446 x g for 10 minutes) to pellet solid debris.[5]

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[5]

-

HPLC-DAD for Quantification of this compound

Objective: To separate and quantify this compound in the prepared extract using High-Performance Liquid Chromatography with a Diode-Array Detector.

Instrumentation and Parameters:

-

HPLC System: An Agilent 1100 series or equivalent system equipped with a degasser, binary pump, autosampler, and a Diode-Array Detector (DAD).[5]

-

Column: A reversed-phase C18 column is typically used (e.g., Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or Luna C18, 250 x 4.6 mm).[3][6]

-

Mobile Phase:

-

Solvent B: Methanol or acetonitrile (B52724) with 0.1% or 0.5% formic acid.[3][6]

-

Gradient Elution: A typical gradient program involves a gradual increase in the proportion of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:

-

Start with a low percentage of B, hold for a few minutes.

-

Linearly increase the percentage of B over a defined period.

-

Include a wash step with a high percentage of B.

-

Return to the initial conditions for column re-equilibration.

-

-

Flow Rate: A standard flow rate is 1.0 mL/min.[6]

-

Injection Volume: Typically 5 µL.[5]

-

Detection Wavelength: Anthocyanins are monitored at their maximum absorbance in the visible range, which is typically around 520 nm.[5][6]

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard of this compound or a related anthocyanin like cyanidin-3-glucoside.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in black raspberries.

Caption: Figure 1. A generalized workflow for the extraction and quantification of this compound from black raspberry samples.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cellular processes relevant to drug development, such as glucose metabolism and apoptosis.

PI3K/Akt Signaling Pathway in Glucose Uptake:

This compound can enhance glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway.

Caption: Figure 2. Activation of the PI3K/Akt pathway by this compound, leading to increased glucose uptake.

MAPK/JNK Signaling Pathway in Apoptosis:

In certain cancer cell lines, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p38 MAPK and JNK pathways.

Caption: Figure 3. This compound induces apoptosis in cancer cells via ROS-mediated activation of p38 MAPK and JNK.

References

- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Protective effect of black raspberry seed containing anthocyanins against oxidative damage to DNA, protein, and lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marketplace Analysis Demonstrates Quality Control Standards Needed for Black Raspberry Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanidin-3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Cyanidin-3-rutinoside (also known as keracyanin). The information presented herein is intended to support research, discovery, and development activities involving this potent natural anthocyanin. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Physical and Chemical Properties

This compound is a prominent anthocyanin found in a variety of fruits and vegetables, including blackberries, black raspberries, and mulberries.[1][2] It belongs to the flavonoid class of polyphenols. The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C27H31O15, C27H31O15Cl (chloride salt) | [1][3] |

| Molecular Weight | 595.526 g/mol , 630.98 g/mol (chloride salt) | [3][4] |

| Monoisotopic Mass | 595.166295322 Da | [5] |

| Appearance | Powder | |

| Color | Dark red to purple | [1] |

| Melting Point | 175°C | [1] |

| Solubility | Soluble in water and alcohol.[1] | |

| Stability | Stable at low pH (<3).[6] Stability decreases with increasing pH and temperature.[6][7] It is easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C. | |

| Storage | Store in darkness at low temperatures (< -5°C) for long-term storage. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.[2][8]

2.1 Antioxidant Activity

As an anthocyanin, this compound is a potent antioxidant.[1][9] Its antioxidant capacity is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in numerous diseases.[10] The antioxidant activity of this compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[9][11]

Caption: Antioxidant mechanism of this compound.

2.2 Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[2] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] The anti-inflammatory effects are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14]

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

2.3 Anti-cancer Properties

This compound has shown potential as an anti-cancer agent.[15][16] Studies have indicated that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8][16] For instance, it has been shown to induce apoptosis in leukemia cells by promoting the accumulation of reactive oxygen species, which in turn activates the p38 MAPK and JNK pathways.[8] It has also been found to inhibit the migration and invasion of lung cancer cells by decreasing the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-plasminogen activator (u-PA).[15]

Caption: Anti-cancer mechanisms of this compound.

Experimental Protocols

3.1 Extraction and Purification of this compound

A common method for the extraction and purification of this compound from plant sources like black rice or mulberry fruit involves solvent extraction followed by chromatographic techniques.[17][18]

Protocol:

-

Extraction:

-

Grind the plant material (e.g., 30g of black rice) into a fine powder.[18]

-

Mix the powder with an acidified methanol (B129727) solution (e.g., 200 mL of methanol:1.0 N HCl, 85:15 v/v).[18]

-

Sonicate the mixture for 15 minutes.[18]

-

Centrifuge the mixture (e.g., at 7500 rpm at 4°C for 5 minutes) and collect the supernatant.[18]

-

Repeat the extraction process with the pellet and combine the supernatants.[18]

-

Concentrate the combined supernatant using a rotary evaporator.[18]

-

-

Purification:

-

High-performance countercurrent chromatography (HPCCC) or preparative high-performance liquid chromatography (Prep-HPLC) can be used for purification.[17][18]

-

For HPCCC, a two-phase solvent system such as tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:3:1:5:0.01, v/v) can be employed.[17]

-

The fractions containing pure this compound are collected, and the purity is confirmed by analytical HPLC.[17]

-

Caption: Workflow for the extraction and purification of this compound.

3.2 DPPH Radical Scavenging Assay

This assay is a widely used method to determine the antioxidant capacity of a compound.[10][19] It is based on the reduction of the stable DPPH radical by an antioxidant.[10]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 24 mg in 100 mL of methanol). Protect from light.[10]

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of the test sample (this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).[10]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the sample or control dilutions to separate wells.[10]

-

Add 100 µL of the DPPH working solution to each well.[10]

-

For the control (maximum absorbance), add 100 µL of solvent and 100 µL of the DPPH working solution.[10]

-

For the blank, add 200 µL of the solvent.[10]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.[20]

-

-

Data Analysis:

3.3 MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[21]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[21]

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[23] Include untreated control wells.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells). % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

References

- 1. chembk.com [chembk.com]

- 2. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing dietary polyphenol Cyanidin 3-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]

- 4. Cyanidin 3-O-Rutinoside (75%) | LGC Standards [lgcstandards.com]

- 5. Showing Compound Cyanidin 3-rutinoside (FDB007049) - FooDB [foodb.ca]

- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 18. advion.com [advion.com]

- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antioxidant Potential of Cyanidin-3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin-3-rutinoside (C3R) is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the vibrant red, purple, and blue pigments in numerous fruits and vegetables, including black raspberries, mulberries, and cherries.[1][2] Beyond its role as a natural colorant, C3R has garnered significant scientific interest for its potent antioxidant properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its biological activities.

This compound exhibits a multifaceted antioxidant capacity, acting through both direct and indirect mechanisms. It can directly scavenge a variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to crucial biomolecules such as DNA, proteins, and lipids.[3] Furthermore, C3R can modulate endogenous antioxidant defense systems by influencing key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5] Interestingly, under certain conditions, particularly in cancer cells, C3R can exhibit pro-oxidant activity, leading to the generation of ROS and subsequent induction of apoptosis.[6][7] This dual role underscores the complexity of its biological effects and highlights its potential as a targeted therapeutic agent.

This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development who are interested in the antioxidant properties of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature, providing a comparative overview of its efficacy in different experimental systems.

| Assay | Matrix/Conditions | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity | Source |

| DPPH Radical Scavenging | Methanolic solution | IC50: 10.22 ± 0.64 µg/mL | Ascorbic Acid | Not specified | [8] |

| ABTS Radical Scavenging | Aqueous/ethanolic solution | Strong antioxidant potential | Not specified | Not specified | [8] |

| FRAP (Ferric Reducing Antioxidant Power) | Aqueous/ethanolic solution | IC50: 20.89 ± 1.25 µg/mL | Trolox | Not specified | [8] |

| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC50: 59.4 ± 1.41 µM | Not specified | Not specified | [1] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of cellular signaling pathways.

Direct Radical Scavenging

C3R's chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize free radicals, thus terminating radical chain reactions.[3] This direct scavenging activity has been demonstrated against various reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals.[3]

Modulation of the Nrf2-ARE Signaling Pathway

A key indirect antioxidant mechanism of C3R involves the activation of the Nrf2-ARE signaling pathway.[4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like C3R, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[9][10] These proteins include enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[11][12]

References

- 1. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates methylglyoxal-induced protein glycation and DNA damage via carbonyl trapping ability and scavenging reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preliminary In Vitro Studies on Cyanidin-3-rutinoside: A Technical Guide

Executive Summary

Cyanidin-3-rutinoside (C3R), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the multifaceted biological activities of C3R. The document consolidates quantitative data on its antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects, offering a centralized resource for researchers. Detailed experimental protocols for key in vitro assays are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the elucidated molecular mechanisms, including key signaling pathways, through detailed diagrams to enhance understanding of C3R's mode of action at the cellular level.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers. Beyond their role as natural pigments, these compounds have been extensively studied for their health-promoting benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[1] this compound, a glycoside of cyanidin, is one of the most common anthocyanins in the human diet.[2] Emerging in vitro evidence suggests that C3R possesses a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical summary of the existing preliminary in vitro data on C3R.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound, categorized by its biological activity.

Table 1: Anti-diabetic Activity of this compound

| Enzyme Target | IC50 Value (µM) | Inhibition Type | Source |

| Pancreatic α-amylase | 24.4 ± 0.1 | Non-competitive | [1] |

| Yeast α-glucosidase | 19.7 ± 0.24 | Non-competitive | [3] |

Table 2: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Activity | Concentration/Time | Key Findings | Source |

| HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | Dose- and time-dependent | Induces peroxide accumulation, activates p38 MAPK and JNK.[2] | |

| MOLT-4, Daudi, CCRF-CEM (Leukemia/Lymphoma) | Apoptosis Induction | Not specified | Induces apoptosis. | [2] |

| A549 (Human lung carcinoma) | Inhibition of Migration and Invasion | Dose-dependent | Decreases MMP-2 and u-PA expression. |

Note: Further quantitative data on cytotoxicity (e.g., IC50 values) in various cancer cell lines requires more specific in vitro testing.

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Effect | Key Findings | Source |

| RAW 264.7 (Murine macrophage) | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | Dose-dependent reduction in NO levels. |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of this compound.

Anti-diabetic Activity Assays

This assay determines the ability of a compound to inhibit pancreatic α-amylase, a key enzyme in carbohydrate digestion.

Materials:

-

Porcine pancreatic α-amylase (EC 3.2.1.1)

-

This compound (C3R)

-

Starch solution (1% w/v)

-

0.1 M Phosphate (B84403) buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Acarbose (B1664774) (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of porcine pancreatic α-amylase in 0.1 M phosphate buffer.

-

Prepare various concentrations of C3R and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of starch solution and 50 µL of the C3R or acarbose solution to each well.

-

Initiate the reaction by adding 50 µL of the α-amylase solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding 100 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 850 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100. The IC50 value is determined from a dose-response curve.[1]

This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of disaccharides to glucose.

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

This compound (C3R)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

0.1 M Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

Voglibose (B1684032) (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of C3R and voglibose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase solution and 50 µL of the C3R or voglibose solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Anticancer Activity Assays

Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

HL-60 cells

-

This compound (C3R)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Treat the cells with various concentrations of C3R for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.

Materials:

-

HL-60 cells treated with C3R

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

96-well plate (black plate for fluorescent assay)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

After treatment with C3R, harvest the HL-60 cells and lyse them using the cell lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate to each well.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths.

-

The caspase-3 activity is proportional to the signal generated.[2]

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 murine macrophage cells

-

This compound (C3R)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of C3R for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the activation of signaling proteins like p38 MAPK and JNK.

Materials:

-

C3R-treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.

Signaling Pathways

Caption: C3R-induced apoptosis in leukemic cells.

Caption: C3R's anti-inflammatory mechanism.

Experimental Workflows

Caption: Workflow for anticancer activity assessment.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound exhibits significant potential as a therapeutic agent. Its multifaceted activities, including anti-diabetic, anticancer, and anti-inflammatory effects, are supported by quantitative evidence and elucidated molecular pathways. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to validate and expand upon these findings.

Future in vitro research should focus on:

-

Expanding the range of cancer cell lines tested to determine the broader spectrum of C3R's anticancer activity.

-

Investigating the synergistic effects of C3R with existing chemotherapeutic agents.

-

Conducting more in-depth studies on the upstream and downstream targets of the identified signaling pathways.

-